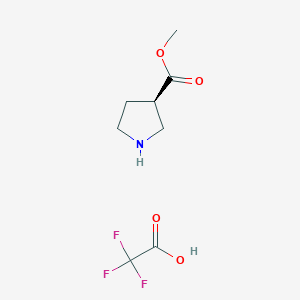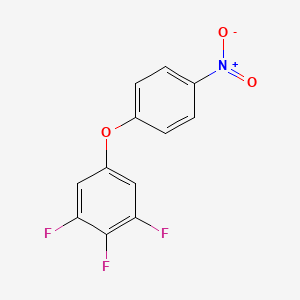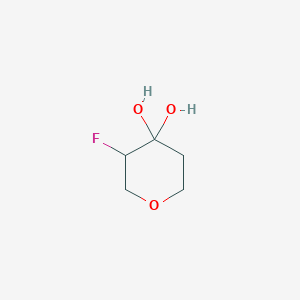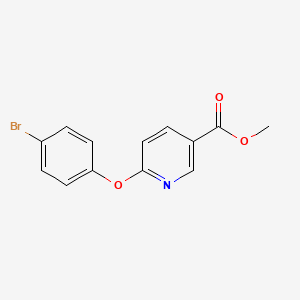![molecular formula C9H4F2OS B1406402 5,7-Difluor-benzo[b]thiophen-2-carbaldehyd CAS No. 1400702-21-7](/img/structure/B1406402.png)
5,7-Difluor-benzo[b]thiophen-2-carbaldehyd
Übersicht
Beschreibung
5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde is a fluorinated aromatic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles, and their derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of fluorine atoms in this compound enhances its chemical stability and reactivity, making it a valuable intermediate in various chemical processes.
Synthetic Routes and Reaction Conditions:
Formylation of Benzo[b]thiophene: One common method involves the formylation of benzo[b]thiophene using reagents such as dimethylformamide (DMF) or other formylating agents. The reaction typically requires a strong base, such as sodium hydride (NaH), to deprotonate the thiophene, followed by the addition of the formylating agent.
Oxidation of Benzo[b]thiophen-2-ylmethanol: Another approach is the oxidation of benzo[b]thiophen-2-ylmethanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This method provides a direct route to the carbaldehyde group.
Industrial Production Methods: In an industrial setting, the synthesis of 5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to a corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC, MnO2, and chromyl chloride (CrO2Cl2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Derivatives with different functional groups attached to the thiophene ring.
Wissenschaftliche Forschungsanwendungen
5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studying the biological activity of thiophene derivatives in various biological systems.
Medicine: Developing new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism by which 5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance binding affinity and selectivity, making the compound more effective.
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene-2-carbaldehyde: The non-fluorinated analog, which lacks the enhanced stability and reactivity provided by fluorine atoms.
4,7-Difluoro-benzo[b]thiophene-2-carbaldehyde: A structural isomer with fluorine atoms at different positions on the thiophene ring.
Uniqueness: 5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde stands out due to its specific placement of fluorine atoms, which significantly affects its chemical behavior and applications. The presence of fluorine atoms at the 5 and 7 positions enhances its stability and reactivity compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
5,7-difluoro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2OS/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQNHSWDZIBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=C(C=C1F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)


![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)







